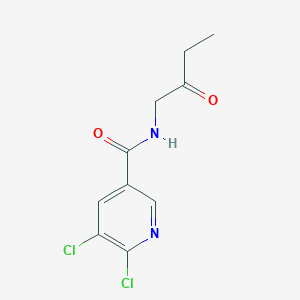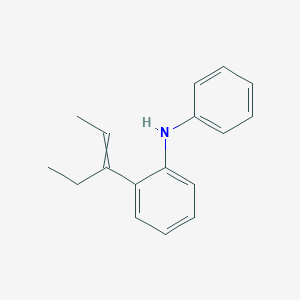
2-(Pent-2-en-3-yl)-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pent-2-en-3-yl)-N-phenylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a phenyl group attached to an aniline structure, with a pent-2-en-3-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-2-en-3-yl)-N-phenylaniline typically involves the reaction of aniline with a suitable pent-2-en-3-yl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pent-2-en-3-yl)-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Pent-2-en-3-yl)-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Pent-2-en-3-yl)-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Pent-2-en-3-yl)-N-methylaniline
- 2-(Pent-2-en-3-yl)-N-ethylphenylaniline
- 2-(Pent-2-en-3-yl)-N-phenylbenzylamine
Uniqueness
2-(Pent-2-en-3-yl)-N-phenylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
918163-08-3 |
|---|---|
Molekularformel |
C17H19N |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
2-pent-2-en-3-yl-N-phenylaniline |
InChI |
InChI=1S/C17H19N/c1-3-14(4-2)16-12-8-9-13-17(16)18-15-10-6-5-7-11-15/h3,5-13,18H,4H2,1-2H3 |
InChI-Schlüssel |
HAXDVNRPKYAPRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC)C1=CC=CC=C1NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12626629.png)
![5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid](/img/structure/B12626631.png)
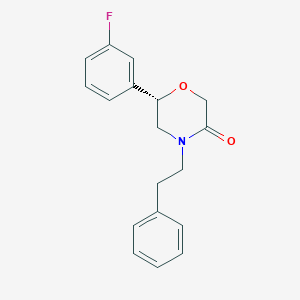
![N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12626643.png)
![1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12626650.png)
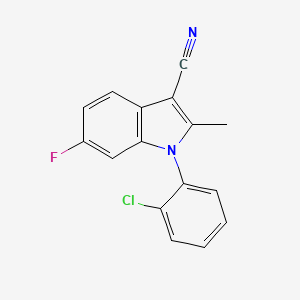
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride](/img/structure/B12626661.png)
![(1'S,3R,3'S,7a'S)-5''-fluoro-1'-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12626673.png)
![Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B12626684.png)
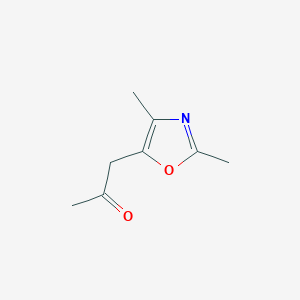
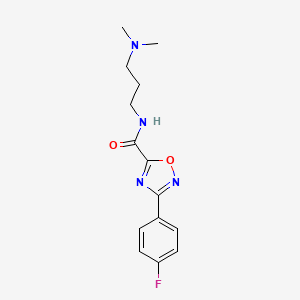
![4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626695.png)

